3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine
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Overview
Description
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring, with a phenoxy group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-bromo-3-phenoxypyridine with 1-ethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenoxypyridine: Lacks the pyrrolidine ring.
1-Ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate: Contains a similar pyrrolidine ring but with different substituents.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-2-19-13-7-11-16(19)15-10-6-12-18-17(15)20-14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChI Key |
IHSCRMUSJRTYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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